Pimecrolimus - 137071-32-0

Pimecrolimus

Catalog Number: EVT-278354
CAS Number: 137071-32-0
Molecular Formula: C43H68ClNO11
Molecular Weight: 810.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pimecrolimus, also known by its brand name Elidel, is a macrolactam derivative of ascomycin. [] It belongs to a class of compounds called calcineurin inhibitors, which exhibit potent anti-inflammatory and immunomodulatory properties. [] Pimecrolimus has been specifically developed for topical application to treat inflammatory skin diseases. [] It acts by inhibiting the production and release of inflammatory cytokines from T cells and mast cells, key players in the immune response that contributes to inflammation in various skin conditions. []

Future Directions
  • Investigating its long-term safety profile: Despite its established efficacy in managing atopic dermatitis, long-term safety concerns regarding pimecrolimus remain. [] Larger, long-term studies are needed to address these concerns and provide a clearer understanding of its safety profile.
  • Developing novel formulations for enhanced delivery: The lipophilic nature of pimecrolimus could be exploited to develop novel formulations that enhance its skin penetration and efficacy, potentially improving its therapeutic potential. []
  • Elucidating the molecular mechanisms underlying its cell-specific effects: Further research is needed to understand the precise mechanisms that govern pimecrolimus's cell-specific effects, particularly its differential impact on T cells and mast cells compared to other immune cell types. [, ] Such insights could lead to the development of more targeted and effective therapies.
  • Investigating its potential for combination therapy: The synergistic effects of pimecrolimus with glucocorticosteroids observed in vitro warrants further exploration for potential combination therapies in various inflammatory conditions. [] Such combinations could offer enhanced efficacy and potentially mitigate the side effects associated with long-term glucocorticosteroid use.

Tacrolimus

Compound Description: Tacrolimus (also known as FK506) is another calcineurin inhibitor, like pimecrolimus, and belongs to the ascomycin macrolactam family. It exhibits immunosuppressive properties by forming a complex with FKBP12, subsequently inhibiting calcineurin and downstream T-cell activation. Tacrolimus is approved for use in atopic dermatitis, particularly moderate to severe cases. [, , , , , , , , , , , ]

Betamethasone Valerate

Compound Description: Betamethasone valerate is a potent corticosteroid used topically to reduce inflammation in various skin conditions, including atopic dermatitis. It acts by binding to glucocorticoid receptors, altering gene expression and ultimately suppressing inflammatory pathways. [, , , , , , ]

Relevance: Betamethasone valerate serves as a common comparator to pimecrolimus in atopic dermatitis treatment. While both effectively reduce inflammation, pimecrolimus presents a safer alternative for long-term use due to the adverse effects associated with prolonged corticosteroid use, such as skin atrophy. [, , , , , , ]

Triamcinolone Acetonide

Compound Description: Triamcinolone acetonide is a corticosteroid with anti-inflammatory properties. It is applied topically for various skin conditions, including atopic dermatitis. [, ]

Relevance: Triamcinolone acetonide serves as a comparator to pimecrolimus in atopic dermatitis treatment. Pimecrolimus was found less effective than triamcinolone acetonide in some studies, highlighting the potency differences between these classes of drugs. [, ]

Calcipotriol

Compound Description: Calcipotriol, a vitamin D analog, is used topically for treating psoriasis. It modulates cell proliferation and differentiation, contributing to its efficacy in this inflammatory skin condition. [, ]

Relevance: Calcipotriol was studied alongside pimecrolimus in treating intertriginous psoriasis. While both demonstrated efficacy, pimecrolimus offered a potential alternative with a different safety profile compared with corticosteroids like betamethasone valerate. [, ]

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication used topically to treat fungal skin infections. It inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, leading to fungal cell death. []

Atorvastatin

Compound Description: Atorvastatin, a statin drug, inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. While primarily prescribed for hyperlipidemia, atorvastatin exhibits pleiotropic effects, including anti-inflammatory and antiproliferative actions. []

Relevance: Atorvastatin was investigated as a potential drug for drug-eluting stents due to its antiproliferative effects on vascular smooth muscle cells. Pimecrolimus, conversely, showed a cytostatic effect on both endothelial and smooth muscle cells, limiting its suitability for this application. []

Sirolimus

Compound Description: Sirolimus, a macrolide immunosuppressant, inhibits T-cell activation and proliferation. Like pimecrolimus, it binds to FKBP12, but the resulting complex inhibits mTOR, a different target from calcineurin. Sirolimus is used systemically for immunosuppression in organ transplantation and topically for atopic dermatitis. [, ]

Teniposide

Compound Description: Teniposide is a chemotherapeutic agent that inhibits topoisomerase II, an enzyme essential for DNA replication. []

Relevance: Teniposide was identified as a potential drug for targeted delivery to vascular smooth muscle cells via the OATP2B1 transporter, which exhibits higher expression in these cells. This strategy aims to enhance the drug's efficacy while minimizing off-target effects. This approach contrasts with pimecrolimus, which demonstrated a less selective cytostatic effect on both endothelial and smooth muscle cells. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22.

Synthesis Analysis

The synthesis of pimecrolimus involves several key steps, starting from ascomycin. The process can be summarized as follows:

  1. Dissolution: Ascomycin is dissolved in an organic solvent.
  2. Reaction with Base: The solution is treated with a base to form a reaction mixture.
  3. Activation: This mixture is then combined with a conversion reagent to yield an activated ascomycin derivative, typically in the form of a sulfonate ester (such as tosylate or triflate).
  4. Chlorination: The activated derivative is reacted with a chloride ion source, leading to the formation of pimecrolimus.
  5. Recovery and Purification: The crude product is recovered through extraction and purified using column chromatography, achieving a purity of at least 95% by high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Pimecrolimus features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Chemical Formula: C43H68ClNO11\text{C}_{43}\text{H}_{68}\text{ClNO}_{11}
  • Molecular Weight: 810.47 g/mol
  • IUPAC Name: 32-epichloro-33-desoxyascomycin
  • Structural Characteristics: The molecule contains a chloro group at position 32 and multiple hydroxyl groups that influence its solubility and binding properties .

The structural formula indicates the presence of various rings and functional groups typical of macrolide antibiotics, which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Pimecrolimus undergoes several chemical reactions during its synthesis and therapeutic action:

  1. Formation of Activated Derivative: The reaction of ascomycin with a base leads to the formation of an activated derivative, which is essential for subsequent chlorination.
  2. Chlorination Reaction: The introduction of the chlorine atom occurs through nucleophilic substitution involving the activated derivative and chloride ion sources.
  3. Dephosphorylation Mechanism: In biological systems, pimecrolimus binds to immunophilin macrophilin-12 (FKBP-12), inhibiting calcineurin activity, which prevents the dephosphorylation of nuclear factor of activated T cells (NFAT). This action disrupts T-cell activation and cytokine production .
Mechanism of Action

Pimecrolimus acts primarily by inhibiting the calcineurin pathway:

  • Upon T-cell activation, intracellular calcium levels rise, leading to calcineurin activation.
  • Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and promote transcription of pro-inflammatory cytokines.
  • Pimecrolimus binds to FKBP-12, forming a complex that inhibits calcineurin's phosphatase activity, thereby blocking NFAT dephosphorylation and subsequent cytokine gene transcription .

This mechanism effectively reduces inflammation by preventing T-cell activation and cytokine release.

Physical and Chemical Properties Analysis

Pimecrolimus exhibits several important physical and chemical properties:

These properties are crucial for its formulation into creams used for topical application.

Applications

Pimecrolimus has significant clinical applications:

  1. Atopic Dermatitis Treatment: Approved for treating mild to moderate atopic dermatitis in patients aged two years and older. It serves as an alternative for patients who may not tolerate topical steroids well.
  2. Allergic Contact Dermatitis: Demonstrated efficacy in reducing symptoms associated with allergic contact dermatitis in clinical trials .
  3. Psoriasis Management: Exhibits dose-dependent effects in psoriasis treatment under specific conditions .
  4. Immunomodulation Research: Ongoing studies explore its potential use in other inflammatory diseases due to its immunosuppressive properties without systemic side effects .

Pimecrolimus represents a valuable therapeutic option in dermatology, particularly for patients seeking alternatives to traditional corticosteroids due to concerns about side effects like skin atrophy. Its unique mechanism allows for effective management of inflammatory skin conditions while preserving skin integrity.

Properties

CAS Number

137071-32-0

Product Name

Pimecrolimus

IUPAC Name

(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H68ClNO11

Molecular Weight

810.4 g/mol

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI Key

KASDHRXLYQOAKZ-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Solubility

1.52e-03 g/L

Synonyms

ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel.

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Isomeric SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.